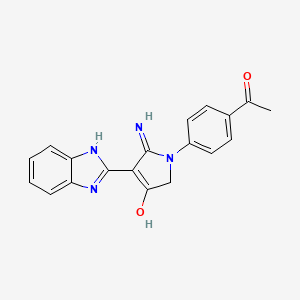
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine, also known as FM2-10, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a morpholine derivative that has shown promising results in various studies, making it a subject of interest for researchers across the globe.
Mécanisme D'action
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine acts as a potent and selective inhibitor of the TRPC5 channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cells, leading to a decrease in the activity of the TRPC5 channel. This mechanism of action has been extensively studied and confirmed in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has been shown to have various biochemical and physiological effects in different studies. It has been found to reduce the blood pressure in hypertensive rats by inhibiting the activity of the TRPC5 channel. 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has also been shown to reduce the chronic pain in mice by inhibiting the TRPC5 channel-mediated calcium influx. Additionally, 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has been found to reduce the neurodegeneration in a mouse model of Alzheimer's disease by inhibiting the TRPC5 channel-mediated calcium influx.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has various advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity towards the TRPC5 channel, which makes it an ideal tool for studying the role of this channel in various physiological processes. Additionally, 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has high purity and high yield, which makes it easy to use in lab experiments. However, one of the limitations of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine is its relatively high cost, which may limit its use in some research labs.
Orientations Futures
There are various future directions for the use of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine in scientific research. One of the main directions is to study the role of TRPC5 channels in various diseases, including hypertension, chronic pain, and neurodegenerative disorders. Additionally, 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine can be used to study the potential therapeutic benefits of TRPC5 channel inhibition in these diseases. Furthermore, 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine can be used as a tool to study the role of TRPC5 channels in other physiological processes, such as cell migration and differentiation.
Méthodes De Synthèse
The synthesis of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine involves the reaction of 4-fluorobenzylamine with 3-methyl-2-furoic acid, followed by the addition of morpholine and a catalytic amount of N,N'-dicyclohexylcarbodiimide (DCC) to form the final product. This method has been optimized to yield high purity and high yield of 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine.
Applications De Recherche Scientifique
2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has been extensively studied for its potential use in various scientific research fields. It has been found to be a potent and selective inhibitor of the TRPC5 channel, which is a calcium-permeable ion channel that plays a crucial role in various physiological processes. 2-(4-fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine has been used to study the role of TRPC5 channels in various diseases, including hypertension, chronic pain, and neurodegenerative disorders.
Propriétés
IUPAC Name |
[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12-6-8-22-16(12)17(20)19-7-9-21-15(11-19)10-13-2-4-14(18)5-3-13/h2-6,8,15H,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSLKYZTQLJGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-4-(3-methyl-2-furoyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5974640.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)
![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)

![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)